(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzylidene group, and a difluoromethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(difluoromethoxy)benzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key proteins involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[4-(methoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(5E)-5-[4-(trifluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in (5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one imparts unique chemical and physical properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs. This makes it a compound of interest for further research and development in various scientific fields.
Properties
IUPAC Name |
(5E)-5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S2/c12-10(13)16-7-3-1-6(2-4-7)5-8-9(15)14-11(17)18-8/h1-5,10H,(H,14,15,17)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWRWQXDWXANHC-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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